(3-Aminooxetan-3-yl)methanol hydrochloride

Description

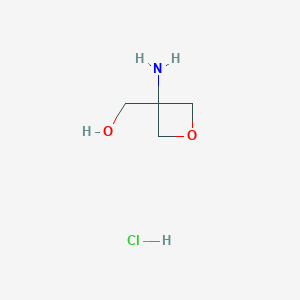

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminooxetan-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPBOAWTSIZXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172602-51-4 | |

| Record name | (3-aminooxetan-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminooxetan 3 Yl Methanol Hydrochloride and Its Precursors

Strategies for Oxetane (B1205548) Ring Formation

The construction of the strained four-membered oxetane ring presents a synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org Consequently, most successful syntheses rely on intramolecular cyclization reactions where the entropic cost is minimized. The primary methods involve the formation of a C-O bond through intramolecular etherification. magtech.com.cn

Intramolecular Cyclization Approaches to 3-Substituted Oxetanes

Intramolecular cyclization is the most prevalent strategy for forming the oxetane ring. This typically involves a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. acs.org

1,3-diols are versatile and readily available starting materials for oxetane synthesis. The core strategy involves the selective activation of one of the hydroxyl groups to convert it into a good leaving group, facilitating subsequent intramolecular nucleophilic attack by the remaining hydroxyl group. thieme-connect.de

Commonly, one of the primary hydroxyl groups of a 1,3-diol is selectively converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. thieme-connect.de Base-mediated cyclization then proceeds to form the oxetane ring. For example, various medicinally relevant 3,3-disubstituted oxetanes have been accessed from malonate precursors via a 1,3-diol intermediate. Monotosylation of the diol followed by treatment with a strong base like butyllithium (B86547) affords the cyclized oxetane products. thieme-connect.de

Another approach involves converting the 1,3-diol into an intermediate that can be cyclized in one pot. Nelson and co-workers developed a stereocontrolled synthesis of 2,4-substituted oxetanes from 1,3-diols. acs.org The diols were first converted to acetoxy bromides. Subsequent cleavage of the acetyl group followed by the addition of a base like sodium hydride resulted in the intramolecular cyclization to yield the desired oxetanes. acs.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted Dimethyl Malonate | 1. Ester reduction (to diol) 2. TsCl, Base 3. BuLi | 3,3-Disubstituted Oxetane | - | thieme-connect.de |

| syn/anti-1,3-diols | 1. Trimethyl orthoacetate, AcBr 2. DIBAL-H 3. NaH | 2,4-Disubstituted Oxetane | - | acs.org |

| 1,3-Diol | 1. Appel reaction (Iodination) 2. Base | Substituted Oxetane | 78-82 | acs.org |

The intramolecular Williamson ether synthesis is a classic and widely employed method for forming oxetane rings from 3-haloalcohols. acs.orgfrancis-press.com This reaction involves the deprotonation of the alcohol with a base to form an alkoxide, which then displaces the adjacent halide via an intramolecular SN2 reaction to close the four-membered ring. masterorganicchemistry.com

This approach is fundamental but can be substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org The choice of base is critical, with common options including sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu). acs.org The success of the cyclization depends on the substrate's ability to adopt a conformation that allows for the backside attack required for the SN2 reaction.

The synthesis of the natural product oxetin (B1210499) utilized a traditional Williamson etherification with a tosylate leaving group to construct the oxetane ring with the desired stereochemistry. acs.org Similarly, the synthesis of oxetanocin, another natural product, employed a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group, achieving an 84% yield for the ring-forming step. acs.org

| Precursor Type | Base | Solvent | Product | Notes | Reference |

| 3-Bromoalkan-1-ol | NaH | THF | Substituted Oxetane | Classic Williamson approach | acs.orgthieme-connect.de |

| β-Halo ketone derivative | KOH | - | 2-Aryl-substituted oxetane | Precursor from enantioselective reduction | acs.org |

| Mesylate of a 1,3-diol derivative | NaH | - | Oxetanocin scaffold | High yield (84%) in natural product synthesis | acs.org |

| Tosylate of a 1,3-diol derivative | Base | - | Oxetin core structure | Stereocontrolled synthesis | acs.org |

While base-mediated cyclizations are common, catalytic methods are emerging as powerful alternatives. Lewis acids can catalyze the formation of oxetanes, and some transition metal catalysts have also been employed. illinois.edu For instance, an enantioselective Lewis acid-catalyzed addition has been developed to form oxetanes. illinois.edu

Brønsted acids have also been shown to catalyze the activation of oxetanols, leading to intramolecular ring-opening and the formation of new heterocyclic systems, demonstrating the catalytic manipulation of the oxetane core. nih.gov While this is a ring-opening application, the principles of acid catalysis are relevant to ring-formation as well, particularly in controlling selectivity.

Enzymatic approaches to oxetane synthesis are less common but offer the potential for high selectivity under mild conditions. While not a direct cyclization to form a monomeric oxetane, the enzyme Candida antarctica Lipase B (CALB) has been used to incorporate 3,3-bis(hydroxymethyl)oxetane into aliphatic polyesters via enzymatic polycondensation. This demonstrates the compatibility of the oxetane ring with enzymatic processes.

Nucleophilic Substitution Reactions in Oxetane Synthesis

Nucleophilic substitution is the cornerstone of the most common oxetane synthesis strategies. The intramolecular Williamson ether synthesis is a prime example of an SN2 reaction. masterorganicchemistry.com In this process, the alkoxide acts as the nucleophile, and the carbon bearing the leaving group (often a halide or sulfonate) is the electrophilic center. acs.org

The efficiency of this 4-exo-tet cyclization is kinetically less favored compared to other ring sizes, which necessitates the use of good leaving groups and reaction conditions that promote the desired intramolecular pathway over competing intermolecular reactions or elimination. beilstein-journals.org

Beyond the classic Williamson synthesis, nucleophilic substitution is also involved in derivatizing pre-formed oxetanes. For example, oxetan-3-one is a versatile precursor that can undergo nucleophilic additions to the carbonyl group, leading to a wide variety of 3-substituted oxetanes that can be further elaborated. beilstein-journals.orgnih.gov

Synthesis of the (3-Aminooxetan-3-yl)methanol (B577396) Core Structure

The synthesis of the specific target, (3-Aminooxetan-3-yl)methanol, and its precursors often involves a multi-step sequence starting from functionalized oxetanes. A common and versatile starting material is oxetan-3-one. d-nb.info

One reported route involves the conversion of oxetan-3-one to 3-oximinooxetane by reacting it with hydroxylammonium chloride. d-nb.info This oxime can then be reduced to provide 3-aminooxetane, a key intermediate. d-nb.info Further functionalization would be required to introduce the hydroxymethyl group.

A more direct patented approach for a closely related precursor starts from 3-(bromomethyl)oxetane-3-carboxylic acid. google.com This synthesis involves several key transformations:

Carbamate (B1207046) Formation : The carboxylic acid is converted into an isocyanate intermediate using diphenylphosphoryl azide (B81097) (DPPA) and a base like triethylamine (B128534) (TEA) or 4-methylmorpholine (B44366) (NMM). This is a Curtius-type rearrangement. The in-situ generated isocyanate is then trapped with an alcohol (e.g., tert-butanol (B103910) or benzyl (B1604629) alcohol) to form a protected carbamate. google.comgoogle.com

Amination : The bromo-substituted carbamate is then subjected to amination. A patent describes using liquid ammonia (B1221849) in an autoclave to displace the bromide and form the corresponding aminomethyl derivative. google.com

Deprotection and Salt Formation : The carbamate protecting group is removed under acidic conditions, which concurrently protonates the two amino groups. Subsequent reduction of the original carboxylate function (or a protected version thereof) would be needed to yield the final hydroxymethyl group.

An alternative pathway could involve the reduction of the carboxylic acid group in an early intermediate to a hydroxymethyl group, followed by the introduction of the amino group. For instance, reduction of 3-hydroxyadamantane-1-carboxylic acid is a known method for producing (3-hydroxyadamantan-1-yl)methanol, and similar logic could be applied to the oxetane system. researchgate.net

Derivation from Oxetan-3-one and Related Building Blocks

Oxetan-3-one is a pivotal precursor for the synthesis of various 3-substituted oxetanes, including the scaffold of (3-Aminooxetan-3-yl)methanol. nih.gov Its strained four-membered ring and carbonyl functionality make it a versatile starting material for introducing diverse substituents at the C3 position. nih.gov The synthesis of oxetan-3-one itself has been a subject of considerable research, with modern methods allowing for its one-step preparation from readily available propargylic alcohols via gold-catalyzed reactions. nih.gov

One common strategy to introduce a nitrogen-containing functional group at the C3 position involves the conversion of oxetan-3-one to its corresponding oxime, 3-oximinooxetane. This reaction is typically achieved by treating oxetan-3-one with hydroxylammonium chloride. d-nb.info The resulting oxime is a stable intermediate that can be subsequently reduced to form 3-aminooxetane, a key precursor. d-nb.info This reduction provides a pathway to the amino group required in the final product.

Further functionalization is necessary to introduce the methanol (B129727) group. This often involves reactions that build upon the 3-aminooxetane core or utilize other derivatives of oxetan-3-one where a carbon appendage has been installed prior to or concurrently with the introduction of the nitrogen functionality. For instance, cyanation of oxetan-3-one could yield 3-hydroxy-3-cyanooxetane, which contains precursors to both the amino and methanol groups.

| Precursor | Reagent(s) | Product | Reference |

| Oxetan-3-one | Hydroxylammonium chloride, Sodium hydroxide | 3-Oximinooxetane | d-nb.info |

| Propargyl alcohol | Gold catalyst, Oxidant | Oxetan-3-one | nih.gov |

Functional Group Interconversion Pathways to the Amino and Methanol Moieties

Once a suitable oxetane precursor is obtained, specific functional group interconversions are employed to generate the primary amino and methanol groups at the C3 position.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing (3-Aminooxetan-3-yl)methanol precursors, this strategy could be applied to an intermediate such as 3-formyloxetane-3-carbonitrile or a related keto-nitrile. The process involves the reaction of a ketone or aldehyde with an amine (like ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. dtu.dkorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method. wikipedia.org This approach is highly valued in green chemistry for its efficiency and potential for one-pot reactions under mild conditions. wikipedia.org

| Carbonyl Precursor | Amine Source | Reducing Agent | Product Moiety |

| Ketone/Aldehyde | Ammonia | Sodium cyanoborohydride (NaBH₃CN) | Primary Amine |

| Ketone/Aldehyde | Ammonia | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Primary Amine |

| Ketone/Aldehyde | Ammonia | H₂ with Pd, Pt, or Ni catalyst | Primary Amine |

The introduction of the methanol moiety often requires the reduction of a carbonyl-containing functional group, such as a carboxylic acid, ester, or ketone. For example, if the synthetic route proceeds through an intermediate like 3-aminooxetane-3-carboxylic acid, the carboxylic acid group must be reduced to a primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this type of transformation, capable of reducing carboxylic acids and their derivatives directly to alcohols. The reaction typically proceeds in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. lookchem.com The choice of reducing agent must be compatible with other functional groups present in the molecule to avoid unwanted side reactions.

An alternative pathway to the amino group involves the reduction of a nitrile (-C≡N) functionality. This is a common and effective method for the synthesis of primary amines. organic-chemistry.org A synthetic intermediate such as (3-cyanooxetan-3-yl)methanol could be subjected to reduction to yield the final (3-Aminooxetan-3-yl)methanol.

A wide range of reagents and conditions can accomplish this transformation. Catalytic hydrogenation using catalysts like Raney nickel or ruthenium, often in the presence of ammonia to suppress the formation of secondary amines, is a widely used industrial method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or various borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, diisopropylaminoborane) provide effective means for nitrile reduction in a laboratory setting. organic-chemistry.org

| Nitrile Precursor | Reagent(s) | Product | Reference(s) |

| R-CN | H₂, Raney Ni, Ammonia | R-CH₂NH₂ | google.com |

| R-CN | Lithium aluminum hydride (LiAlH₄) | R-CH₂NH₂ | lookchem.com |

| R-CN | Diisopropylaminoborane, LiBH₄ (cat.) | R-CH₂NH₂ | organic-chemistry.org |

Preparation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base form of (3-Aminooxetan-3-yl)methanol into its hydrochloride salt. This is a standard procedure for basic compounds, rendering them as crystalline solids that are often more stable, easier to handle, and have improved solubility characteristics compared to the free base. google.com

The formation of the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. google.com Typically, the free base of (3-Aminooxetan-3-yl)methanol is dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol (B130326), tetrahydrofuran, or ethyl acetate. google.comgoogle.com

A solution of hydrochloric acid (either aqueous, as a solution in a compatible organic solvent like isopropanol, or as gaseous HCl) is then added to the amine solution. The addition of the acid protonates the basic amino group, leading to the formation of the ammonium (B1175870) chloride salt. The salt often precipitates from the solution and can be isolated by filtration, followed by washing and drying. The stoichiometry is carefully controlled to ensure complete conversion to the desired salt form. google.com

Solvent and Temperature Optimization for Salt Isolation

The final step in the synthesis of (3-Aminooxetan-3-yl)methanol hydrochloride is the formation and isolation of the salt, a critical stage that dictates the purity, yield, and crystalline form of the final product. The process involves reacting the free amine form of (3-Aminooxetan-3-yl)methanol with hydrochloric acid. Optimization of solvent and temperature is paramount for achieving efficient crystallization and high purity.

The choice of solvent is dictated by its ability to dissolve the free amine precursor while providing low solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. Protic solvents like ethanol and isopropanol are often employed, as are aprotic solvents such as ethyl acetate, tetrahydrofuran (THF), and dioxane. google.com The reaction temperature for the salt formation itself can range from 0°C to ambient temperature (e.g., 10°C to 40°C). google.com

Once the salt is formed, temperature control becomes crucial for isolation. A common strategy involves cooling the mixture after salt formation to decrease the solubility of the product and maximize the yield of the crystalline solid. The optimal temperature profile often involves a gradual cooling process to promote the growth of larger, more easily filterable crystals and to minimize the co-precipitation of impurities. For instance, the reaction mixture might be cooled to between 0°C and 5°C and held for a period to ensure complete crystallization before filtration.

Below is a table summarizing the characteristics of potential solvents for the isolation of amine hydrochloride salts.

| Solvent | Type | Boiling Point (°C) | Key Characteristics for Crystallization |

| Ethanol | Protic | 78 | Good solvent for free amine; moderate solubility for HCl salt allows for recrystallization. |

| Isopropanol (IPA) | Protic | 82 | Lower solubility for HCl salts compared to ethanol, often leading to higher recovery. |

| Ethyl Acetate (EtOAc) | Aprotic Ester | 77 | Often used as an anti-solvent; the free amine is soluble, while the HCl salt is typically insoluble. |

| Tetrahydrofuran (THF) | Aprotic Ether | 66 | Can be used for salt formation; moderate polarity. google.com |

| Dioxane | Aprotic Ether | 101 | A common medium for preparing HCl solutions for salt formation. google.com |

This table is generated based on general principles of amine salt crystallization.

Stereoselective Synthesis of Chiral this compound

The C3 carbon of the oxetane ring in (3-Aminooxetan-3-yl)methanol is a quaternary stereocenter. The development of stereoselective synthetic routes to access specific enantiomers of this compound is of significant interest, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a reaction. msu.edu For the synthesis of chiral 3,3-disubstituted oxetanes, this can be achieved through several strategies. One notable method involves the enantioselective reduction of a β-haloketone precursor, followed by an intramolecular Williamson ether synthesis to form the oxetane ring. acs.org The use of a chiral reducing agent, such as a lithium borohydride (B1222165) modified with a chiral ligand, can establish the stereocenter that guides the subsequent ring closure. acs.org

Another powerful approach is the catalytic asymmetric desymmetrization of a prochiral oxetane precursor. nsf.gov, nih.gov This strategy involves using a suitable chiral catalyst, such as a Brønsted acid, to control the ring-opening or functionalization of a symmetric oxetane in an enantioselective manner, thereby generating a chiral product with a quaternary stereocenter. nsf.gov, nih.gov

When direct asymmetric synthesis is not viable or provides low enantiomeric excess, classical resolution of a racemic mixture is a common alternative. This technique involves reacting the racemic (3-Aminooxetan-3-yl)methanol (or a suitable precursor) with a chiral resolving agent, typically a chiral carboxylic acid like L-tartaric acid or dibenzoyl-L-tartaric acid.

This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution. The salt is then filtered, and the chiral acid is removed by treatment with a base to liberate the desired enantiomerically enriched amine.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of oxetane synthesis, a chiral auxiliary could be attached to a precursor molecule to control the facial selectivity of a key bond-forming step, leading to an enantioenriched product. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Organocatalysis has emerged as a robust tool for asymmetric synthesis. Chiral organocatalysts, such as chiral Brønsted acids, can be used for the enantioselective desymmetrization of oxetanes. researchgate.net For instance, the intramolecular ring-opening of a 3-substituted oxetane by a nucleophile, catalyzed by a chiral phosphoric acid derivative, can proceed with high efficiency and enantioselectivity to create quaternary stereocenters. nih.gov This approach avoids the use of metal catalysts and often proceeds under mild conditions. researchgate.net

Protecting Group Chemistry in the Synthesis of this compound Precursors

The presence of both an amine and a primary alcohol in (3-Aminooxetan-3-yl)methanol necessitates a careful protecting group strategy during a multi-step synthesis. organic-chemistry.org The nucleophilic nature of the amino group requires it to be masked to prevent unwanted side reactions during the introduction of other functionalities. organic-chemistry.org

Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and reliable deprotection methods. masterorganicchemistry.com The two most common carbamate protecting groups are the tert-Butoxycarbonyl (Boc) and the Benzyloxycarbonyl (Cbz or Z) groups. weebly.com, masterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is known for its stability under basic, hydrogenolytic, and nucleophilic conditions, making it a robust choice. organic-chemistry.org Its removal is most commonly achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com The use of a Boc group has been documented in the synthesis of precursors like tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate. google.com

The Cbz group , introduced by Leonidas Zervas, is installed using benzyl chloroformate (Cbz-Cl) and a base. total-synthesis.com The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). total-synthesis.com This deprotection method is exceptionally mild and selective.

The differing cleavage conditions for Boc (acid-labile) and Cbz (hydrogenolysis) make them "orthogonal" protecting groups. This orthogonality is highly valuable in complex syntheses, as it allows for the selective deprotection of one amine in the presence of another protected with an orthogonal group. masterorganicchemistry.com, total-synthesis.com

The table below provides a comparative overview of the Boc and Cbz protecting groups.

| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |

| Typical Conditions (Protection) | Base (e.g., TEA, NaOH) in a suitable solvent (e.g., THF, Dioxane, H₂O) beilstein-journals.org, organic-chemistry.org | Base (e.g., Na₂CO₃, NaOH) under Schotten-Baumann conditions total-synthesis.com |

| Stability | Stable to base, hydrogenolysis, and most nucleophiles organic-chemistry.org | Stable to mildly acidic and basic conditions total-synthesis.com |

| Cleavage Conditions | Strong acids (e.g., TFA, HCl in dioxane) masterorganicchemistry.com | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH); dissolving metal reduction total-synthesis.com |

| Byproducts of Cleavage | Isobutylene and CO₂ | Toluene and CO₂ |

| Key Advantage | High stability to a wide range of non-acidic reagents. | Mild and clean removal by hydrogenolysis, orthogonal to Boc. |

This table summarizes key characteristics of Boc and Cbz protecting groups based on established chemical literature.

Hydroxyl Protecting Group Strategies

The synthesis of this compound necessitates a carefully orchestrated strategy for the protection of its reactive functional groups. The primary hydroxyl group, in particular, requires protection to prevent undesired side reactions during the introduction and manipulation of the amino functionality. The choice of a suitable hydroxyl protecting group is governed by several critical factors: its stability under various reaction conditions, the orthogonality of its removal relative to the amine protecting group, and the mildness of the deprotection step to preserve the strained oxetane ring. digitellinc.comjocpr.com The oxetane core is known to be susceptible to ring-opening, especially under strong acidic conditions, which significantly influences the selection of viable synthetic routes. digitellinc.comchemrxiv.org

A successful strategy often begins with a precursor such as 3,3-bis(hydroxymethyl)oxetane. carlroth.combiosynth.com This would involve the selective mono-protection of one primary hydroxyl group, conversion of the remaining hydroxyl into a suitable leaving group (e.g., tosylate or mesylate), displacement with an amine precursor like azide, and subsequent reduction. The protecting group must endure these transformations before its final removal.

Key hydroxyl protecting groups considered for this synthetic context include silyl (B83357) ethers, benzyl ethers, and certain acyl groups.

Silyl Ethers: Silyl ethers are among the most effective protecting groups for this synthetic challenge due to their ease of introduction, general stability, and mild, non-acidic removal conditions. jocpr.com Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are particularly useful. They are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base such as imidazole. A significant advantage is their stability across a wide pH range and to various reagents used in subsequent synthetic steps.

Crucially, the deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org This method is highly selective and orthogonal to common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are removed under acidic or hydrogenolytic conditions, respectively. The use of fluoride-based deprotection completely avoids the acidic conditions that could compromise the integrity of the oxetane ring. acs.org

Benzyl Ethers (Bn): The benzyl group is another robust choice for hydroxyl protection. It is introduced via a Williamson ether synthesis, typically using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH). The resulting benzyl ether is exceptionally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. This stability makes it compatible with a wide array of synthetic transformations.

Deprotection is cleanly effected by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). chemrxiv.org This process is extremely mild and highly selective, leaving most other functional groups, including the oxetane ring and Boc-protected amines, intact. This orthogonality makes the benzyl group a highly reliable option in a multi-step synthesis.

Acyl Groups: Acyl groups, which form esters, offer another avenue for protection. Common examples include the acetyl (Ac) and benzoyl (Bz) groups, introduced using the corresponding acyl chloride or anhydride. While economical, they are generally less robust than silyl or benzyl ethers. A patent has described the use of a trifluoroacetyl group to protect a hydroxyl moiety on an oxetane ring against strong nitrating agents, with subsequent removal using methanol. google.com This indicates that specialized acyl groups can be employed, although their broader applicability may be limited. Standard acyl groups are typically removed by base-catalyzed hydrolysis (saponification), which, while avoiding acid, might not be compatible with other functionalities in the molecule.

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Robust; Stable to a wide pH range; Orthogonal to acid-labile and hydrogenolysis-labile groups. jocpr.comacs.org |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | Very high steric bulk; Increased stability over TBDMS. |

| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C (Catalytic Hydrogenolysis) | Highly robust to acids, bases, and many redox reagents; Orthogonal to acid-labile and fluoride-labile groups. chemrxiv.org |

| Acetyl Ester | Ac | Acetic Anhydride, Pyridine (B92270) | K₂CO₃, MeOH or aq. NaOH | Less robust than ethers; Removed under basic conditions. |

| Trifluoroacetyl Ester | TFA | Trifluoroacetic Anhydride (TFAA) | Methanol (Methanolysis) | Used for protection against very strong reagents; Removed under mild alcoholysis. google.com |

Chemical Reactivity, Transformations, and Derivatization Studies

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring of (3-Aminooxetan-3-yl)methanol (B577396) possesses significant ring strain, making it susceptible to ring-opening reactions under specific conditions. However, the 3,3-disubstituted pattern imparts a notable degree of stability compared to less substituted oxetanes.

Nucleophilic Ring-Opening Pathways

The 3,3-disubstitution of the oxetane ring in (3-Aminooxetan-3-yl)methanol sterically hinders the approach of external nucleophiles to the electrophilic carbon atoms (C2 and C4) of the ring. Consequently, direct nucleophilic ring-opening by external reagents is generally challenging and less common compared to other substitution patterns. acs.org The reactivity is often dominated by intramolecular processes, especially when functional groups are present at the 3-position.

Intramolecular nucleophilic attack, however, is a more viable pathway. The presence of the primary amine and hydroxyl groups on the same carbon atom allows for the possibility of intramolecular cyclization if one of these groups is induced to attack the oxetane ring, though this typically requires activation.

| Reaction Type | Nucleophile | Conditions | Products | Remarks |

| External Attack | Various | Typically harsh | Ring-opened diols/amino alcohols | Generally disfavored due to steric hindrance from 3,3-disubstitution. acs.org |

| Intramolecular Attack | Internal -NH2 or -OH | Acid or base catalysis | Fused or spirocyclic heterocyclic systems | More plausible pathway, often requires activation of the oxetane ring or the nucleophile. |

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack and ring cleavage. For (3-Aminooxetan-3-yl)methanol, which contains internal nucleophiles, acid catalysis can promote intramolecular reactions. acs.org

Brønsted acids can catalyze the intramolecular cyclization of amino alcohols, leading to the formation of new heterocyclic systems. frontiersin.orgresearchgate.net In the case of (3-Aminooxetan-3-yl)methanol, protonation of the oxetane oxygen could be followed by an intramolecular attack from either the primary alcohol or the primary amine. The specific product would depend on the relative nucleophilicity of the two groups and the stability of the resulting ring system. This can lead to the formation of various bicyclic or spirocyclic ethers or amines.

| Catalyst Type | Proposed Intermediate | Potential Products | Reference |

| Brønsted Acid (e.g., HCl, H2SO4) | Protonated oxetane (oxonium ion) | Spirocyclic ethers/amines, fused ring systems | frontiersin.orgresearchgate.net |

| Lewis Acid (e.g., BF3·OEt2) | Lewis acid-oxetane adduct | Ring-opened products or rearranged structures | acs.org |

Rearrangement Reactions and Isomerization Pathways

Rearrangements involving the (3-Aminooxetan-3-yl)methanol scaffold can occur, particularly during the synthesis of its derivatives. One notable example is the Curtius rearrangement, which has been employed in the synthesis of N-[3-(bromomethyl)oxetan-3-yl]carbamate intermediates from a related carboxylic acid. google.com In this process, a 3-(bromomethyl)oxetane-3-carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate. This isocyanate is subsequently trapped by an alcohol to form the desired carbamate (B1207046), which is a precursor to the corresponding amine. google.com

While this is a rearrangement of a precursor rather than the title compound itself, it highlights a synthetic pathway where the oxetane core remains intact during a significant molecular reorganization.

| Rearrangement Type | Starting Material | Key Reagent(s) | Intermediate | Product |

| Curtius Rearrangement | 3-(bromomethyl)oxetane-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) (TEA) | 3-(bromomethyl)-3-isocyanato-oxetane | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |

Reactions Involving the Primary Amine Functionality

The primary amine in (3-Aminooxetan-3-yl)methanol is a key site for a variety of chemical transformations, including amide bond formation, alkylation, and acylation. These reactions are fundamental for incorporating the unique oxetane motif into larger molecules.

Amidation and Peptide Coupling Reactions

The primary amine of (3-Aminooxetan-3-yl)methanol can readily participate in amidation reactions with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. In the context of peptide synthesis, this reaction is facilitated by coupling reagents that activate the carboxylic acid partner.

Common coupling reagents convert the carboxylic acid into a reactive species that is susceptible to nucleophilic attack by the amine. The choice of reagent can be critical to ensure high yields and prevent side reactions.

| Coupling Reagent Class | Example Reagents | Typical Base | Solvent | Remarks |

| Carbodiimides | DCC, EDC | HOBt, DMAP | DCM, DMF | Widely used but can lead to byproducts. |

| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM | DMF, NMP | Highly efficient, particularly in solid-phase synthesis. |

| Aminium/Uronium Salts | HBTU, HATU | DIPEA, NMM | DMF, NMP | Fast reaction rates and high yields. |

Alkylation and Acylation Reactions

The nucleophilic primary amine is susceptible to both alkylation and acylation.

Acylation can be readily achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. psu.eduresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions to afford the corresponding N-acyl derivative. This is a common strategy for installing protecting groups or for building more complex molecular architectures. nih.govthieme-connect.de

Alkylation with alkyl halides can be more complex. quora.com Primary amines can react with alkyl halides via an SN2 mechanism to form secondary amines. masterorganicchemistry.com However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a potential for over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Selective mono-alkylation can be challenging but may be achieved under carefully controlled conditions or by using specific methodologies, such as forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) to control the reactivity of the amino alcohol. organic-chemistry.org

| Reaction | Reagent | Base/Catalyst | Typical Product | Challenges/Considerations |

| Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Triethylamine, Pyridine | N-acyl-(3-hydroxymethyloxetan-3-yl)amine | Generally straightforward and high-yielding. psu.eduresearchgate.net |

| Alkylation | Methyl iodide, Benzyl (B1604629) bromide | K2CO3, NaH | N-alkyl or N,N-dialkyl derivative | Over-alkylation is a common side reaction. Selective mono-alkylation can be difficult to achieve. masterorganicchemistry.com |

Urethane and Carbamate Formation

The primary amino group of (3-aminooxetan-3-yl)methanol is a key site for derivatization to form ureas, urethanes, and carbamates. These functional groups are prevalent in pharmaceuticals and polymers.

Carbamate Synthesis: Carbamates are typically formed by reacting the amine with a suitable carbonyl source. One common method involves the use of chloroformates. However, multi-step sequences are also employed, particularly in the synthesis of complex intermediates. For instance, a synthetic approach to related oxetane-containing carbamates involves a Curtius rearrangement of a 3-(bromomethyl)oxetane-3-carboxylic acid derivative. nih.gov In this process, an acyl azide intermediate rearranges to an isocyanate, which is then trapped by an alcohol (like t-butanol) to yield the corresponding carbamate. nih.gov Subsequent displacement of the bromide with an amine source would lead to the final amino-oxetane carbamate structure. nih.gov

Another general and efficient one-pot method for carbamate synthesis involves the reaction of an amine with carbonylimidazolide in water, which can be trapped by alcohols. wikipedia.org While not specifically documented for (3-aminooxetan-3-yl)methanol, this highlights the general reactivity expected for its primary amine.

Urethane/Urea Formation: The amine can readily react with isocyanates to form ureas or with activated carbonate species to yield carbamates (urethanes). These reactions are typically high-yielding and proceed under mild conditions.

The table below summarizes common reagents and reaction types for this transformation.

| Functional Group | Reagent Class | Resulting Linkage | General Conditions |

| Primary Amine | Isocyanates (R-N=C=O) | Urea | Aprotic solvent, room temp. |

| Primary Amine | Chloroformates (R-O-CO-Cl) | Carbamate (Urethane) | Base (e.g., triethylamine), aprotic solvent |

| Primary Amine | Activated Carbonates (e.g., Boc₂O) | Carbamate (Urethane) | Aprotic solvent, often with a base |

| Primary Amine | Acyl Azides (via Curtius Rearrangement) | Carbamate (Urethane) | Heat, followed by trapping with an alcohol nih.gov |

Cyclization Reactions involving the Amine (e.g., formation of heterocycles)

The presence of both an amine and a hydroxyl group makes (3-aminooxetan-3-yl)methanol a candidate for cyclization reactions to form various heterocyclic systems. The amine group can act as a nucleophile to initiate condensation with electrophilic partners, leading to the construction of nitrogen-containing rings.

While specific examples starting directly from (3-aminooxetan-3-yl)methanol are not extensively detailed in peer-reviewed literature, its structure lends itself to several classical heterocycle syntheses. For example:

Reaction with 1,3-Dicarbonyl Compounds: The primary amine could undergo a Paal-Knorr type synthesis by reacting with a 1,4-dicarbonyl compound to form a pyrrole (B145914) ring. Similarly, reaction with 1,3-dicarbonyl compounds could lead to the formation of enamines, which are versatile intermediates for other heterocycles like pyrimidines. ambeed.com

Pictet-Spengler Reaction: Although it lacks the typical aromatic ring required for a classical Pictet-Spengler reaction, the amine could participate in analogous cyclizations with suitable aldehydes or ketones, especially if incorporated into a larger molecule that contains the necessary aromatic component.

Formation of Fused Heterocycles: In syntheses targeting complex molecules, the amine of the oxetane moiety can be used to form a fused heterocyclic ring. For example, a primary amine can react with a 2-chloropyrazine (B57796) derivative, which, after an intramolecular cyclization, can form an imidazo[1,2-a]pyrazine (B1224502) core, a scaffold of interest in medicinal chemistry. organic-chemistry.org

The general strategy involves the condensation of the amine with a molecule containing at least two electrophilic sites (or sites that can be made electrophilic), triggering a cyclization cascade. The hydroxyl group can either be a spectator or participate in subsequent reactions.

Transformations at the Hydroxyl Group

The primary hydroxyl group is another versatile handle for chemical modification, allowing for the introduction of a wide range of functionalities through esterification, etherification, and oxidation. For these reactions, it is often necessary to first protect the more nucleophilic amino group (e.g., as a Boc-carbamate) to ensure selectivity.

Esterification: The hydroxyl group can be readily esterified using standard protocols. This is a common strategy for creating prodrugs or for linking the molecule to other chemical entities. epo.org

With Carboxylic Acids: Direct reaction with a carboxylic acid under acidic catalysis (Fischer esterification) can yield the corresponding ester.

With Acid Chlorides or Anhydrides: More reactive acylating agents like acid chlorides or anhydrides react with the alcohol, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), to form esters under mild conditions.

Etherification: The formation of an ether linkage broadens the scope of possible derivatives.

Williamson Ether Synthesis: This classical method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. This method is highly versatile for introducing various alkyl or aryl groups. nih.gov

Reductive Etherification: This process involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent. nih.gov

The primary alcohol in (3-aminooxetan-3-yl)methanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The oxidation of amino alcohols requires careful selection of the oxidant to avoid side reactions involving the amino group. mdpi.comlouisville.edu N-protection is typically required prior to oxidation.

Oxidation to Aldehydes: Mild, selective oxidizing agents are necessary to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are effective. organic-chemistry.org A procedure using manganese(IV) oxide has been reported as a mild method for oxidizing β-amino alcohols to α-amino aldehydes without over-oxidation or racemization. researchgate.net TEMPO-catalyzed aerobic oxidation systems are also highly efficient for converting primary alcohols to aldehydes with high chemoselectivity. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to a carboxylic acid. In a related compound, [3-(bromomethyl)oxetan-3-yl]methanol, oxidation to the corresponding carboxylic acid has been documented as a step in a larger synthetic sequence. nih.gov

The table below outlines potential oxidation transformations.

| Target Functional Group | Reagent/System | Typical Conditions | Notes |

| Aldehyde | PCC, DMP, Swern Oxidation | Anhydrous, aprotic solvents | Requires N-protection; avoids over-oxidation |

| Aldehyde | TEMPO/NaOCl | Biphasic system, room temp. nih.gov | Mild and selective for primary alcohols |

| Carboxylic Acid | Jones Reagent, KMnO₄ | Strong acid or base, heat | Harsh conditions, requires robust N-protection |

The hydroxyl group is an excellent attachment point for conjugation to other molecules, such as proteins, polymers, or fluorescent labels. This is typically achieved by forming a stable ester or ether linkage. epo.org For example, the alcohol can be reacted with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) of a molecule of interest to form a stable ester bond. Alternatively, it can be converted into a better leaving group (e.g., a tosylate) and then displaced by a nucleophile from another molecule to form an ether, thioether, or amine linkage.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are highly valued for their efficiency and complexity-generating power. wikipedia.org (3-Aminooxetan-3-yl)methanol, with its primary amine, is an ideal candidate for participation in several classes of MCRs. Patent literature confirms its utility as a reactant in the synthesis of complex chemical entities. googleapis.comgoogleapis.com

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools for generating peptide-like scaffolds. nih.gov In a U-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. (3-Aminooxetan-3-yl)methanol can serve as the amine component, thereby incorporating the oxetane-methanol moiety into the final product.

Mannich-type Reactions: The compound can act as the amine component in a three-part Mannich reaction with an aldehyde and a carbon acid (e.g., a ketone), leading to the formation of β-amino carbonyl compounds. organic-chemistry.org

Other MCRs: The field of MCRs is vast, and the primary amine of this compound allows for its potential inclusion in syntheses of diverse heterocyclic structures like dihydropyridines (Hantzsch synthesis) or other scaffolds generated through domino or consecutive reaction sequences. nih.govacs.org

The incorporation of (3-aminooxetan-3-yl)methanol into MCRs provides a rapid route to novel and complex molecules containing the unique 3D shape conferred by the spirocyclic oxetane group, which is a desirable feature in modern drug discovery.

Mechanistic Investigations of Key Transformations

The key transformations of interest for a compound like (3-Aminooxetan-3-yl)methanol hydrochloride would likely involve the acid-catalyzed ring-opening of the oxetane moiety. The presence of the amino and hydroxyl functional groups, as well as the inherent ring strain of the oxetane, dictates its reactivity. Under acidic conditions, the oxetane oxygen can be protonated, which activates the ring towards nucleophilic attack.

Transition state analysis is a powerful tool in computational chemistry used to elucidate the detailed pathway of a chemical reaction. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and characterizing its geometry and energetic properties. For the acid-catalyzed ring-opening of (3-Aminooxetan-3-yl)methanol, theoretical calculations, such as Density Functional Theory (DFT), would be the primary method for such an analysis.

A computational study on the ring-opening of a protonated 3,3-disubstituted oxetane would likely investigate the approach of a nucleophile (e.g., a water molecule or another solvent molecule) to one of the electrophilic carbons of the oxetane ring. The analysis would provide critical information about the structure of the transition state, including the lengths of the forming and breaking bonds.

For instance, in the ring-opening polymerization of the parent oxetane cation, DFT calculations have shown that the transition state involves the attacking oxygen atom of an incoming oxetane molecule at a distance of approximately 0.222 nm from the carbon atom of the protonated oxetane ring. researchgate.net The C-C-C bond angle within the ring also changes significantly, moving from the strained angle in the reactant to a more relaxed geometry in the product, passing through an intermediate value in the transition state. researchgate.net

While no specific data exists for this compound, a hypothetical transition state analysis for its acid-catalyzed hydrolysis is presented in Table 1 for illustrative purposes. This table showcases the type of data that such a study would generate.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 20-25 kcal/mol |

| C-O (breaking bond) distance | The distance of the oxetane C-O bond being cleaved. | 1.8 - 2.0 Å |

| C-Nu (forming bond) distance | The distance between the oxetane carbon and the incoming nucleophile. | 2.0 - 2.2 Å |

| Imaginary Frequency | A single negative frequency indicating a true transition state. | -300 to -400 cm⁻¹ |

Note: The data in Table 1 is purely illustrative and not based on published experimental or computational results for this compound.

Kinetic studies provide experimental data on the rates of chemical reactions, offering insights into the reaction mechanism, including the determination of the rate law and the activation parameters. For a transformation of this compound, such as its acid-catalyzed ring-opening, kinetic experiments would typically involve monitoring the concentration of the reactant or product over time under various conditions (e.g., different acid concentrations, temperatures, and solvents).

The general stability of 3,3-disubstituted oxetanes suggests that the ring-opening would require forcing conditions, such as a strong acid and elevated temperatures. A kinetic study would aim to determine the order of the reaction with respect to the oxetane substrate and the acid catalyst. For example, if the reaction is found to be first order in both the oxetane and the acid concentration, it would support a mechanism where the rate-determining step involves both species, which is consistent with a protonation pre-equilibrium followed by a nucleophilic attack on the protonated oxetane.

The temperature dependence of the reaction rate would allow for the calculation of the activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) through the Arrhenius and Eyring equations. These parameters provide further details about the transition state. A positive entropy of activation, for instance, might suggest a dissociative mechanism, while a negative value would be consistent with an associative mechanism where the nucleophile is involved in the rate-determining step.

Due to the absence of specific kinetic data for this compound in the literature, Table 2 provides a hypothetical set of kinetic data for its acid-catalyzed hydrolysis to illustrate the type of information that would be obtained from such a study.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Rate Law | The experimentally determined relationship between rate and concentration. | Rate = k[(3-Aminooxetan-3-yl)methanol][H⁺] |

| Rate Constant (k) at 298 K | The proportionality constant in the rate law. | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | 80 - 100 kJ/mol |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | 77 - 97 kJ/mol |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | -20 to -40 J mol⁻¹ K⁻¹ |

Note: The data in Table 2 is purely illustrative and not based on published experimental or computational results for this compound.

Role As a Building Block and Scaffold in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique 3,3-disubstituted pattern of (3-Aminooxetan-3-yl)methanol (B577396) hydrochloride makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. The strained four-membered ring can be strategically opened or used as a rigid core to build spirocyclic and fused-ring systems. acs.org

Spirocyclic systems containing an oxetane (B1205548) ring are of significant interest in medicinal chemistry, and (3-Aminooxetan-3-yl)methanol hydrochloride is a key precursor for their synthesis. The geminal amino and methanol (B129727) groups allow for the construction of a second ring fused at the C3 position of the oxetane. A common strategy involves the intramolecular Williamson etherification. acs.org For example, derivatives of this building block can be used to synthesize spirocyclic structures like 2-oxa-7-azaspiro[3.5]nonane, which can be further elaborated into more complex tetracyclic systems such as spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com

The synthesis of spirocyclic oxetanes has been extensively studied, often employing building blocks derived from precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org These methods highlight the utility of 3,3-disubstituted propanes in generating the spirocyclic oxetane core. Another powerful method for creating functionalized spirocyclic oxetanes is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which has been used to access novel spirocyclic oxetanes that are versatile intermediates for further chemical modification. rsc.org

Table 1: Examples of Spirocyclic Systems Derived from Oxetane Building Blocks

| Spirocyclic System | Synthetic Precursor/Method | Reference |

| Spirocyclic Ciprofloxacin Analogue | Spirocyclic building block from 3-bromo-2,2-bis(bromomethyl)propan-1-ol | acs.org |

| 2-oxa-7-azaspiro[3.5]nonane | Expanded analogue from N-tosyl-piperidine-4,4-diethyl ester | mdpi.com |

| Functionalised Spirocyclic Oxetanes | Paternò–Büchi reaction of cyclic ketones and maleic acid derivatives | rsc.org |

The reactivity of the oxetane ring and its substituents can be harnessed to create fused heterocyclic systems. These structures are important in various areas, including the synthesis of natural products and their analogues. researchgate.net For instance, the photo-adduct of benzoyloxyacetaldehyde and furan (B31954) can be converted into a tricyclic compound containing an oxetane ring fused to a furan ring, which serves as a precursor for nucleoside analogues. tandfonline.com The synthesis of fused oxetanes can also be achieved through intramolecular cyclization strategies, yielding structures like oxetane bicycles. acs.org These methodologies demonstrate the potential of oxetane building blocks to generate diverse and complex fused-ring architectures. acs.orgresearchgate.net

Design and Synthesis of Peptidomimetics

This compound is a valuable tool in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved therapeutic properties. The oxetane unit can be incorporated into peptide backbones to overcome common limitations of peptide-based drugs, such as poor metabolic stability. nih.gov

A key application of oxetane-containing building blocks is their use as peptide bond isosteres. By replacing a backbone amide carbonyl group (C=O) with a 3-amino oxetane heterocycle, a non-hydrolyzable linker is introduced into the peptide chain. nih.gov This modification enhances the peptide's resistance to enzymatic degradation by proteases, a significant advantage for therapeutic applications. nih.govrsc.org The synthesis of these modified peptides can be achieved using standard solution- or solid-phase peptide synthesis techniques, making this a readily accessible strategy. rsc.orgrsc.org Research has shown that this substitution is effective in improving the efficiency of head-to-tail peptide macrocyclizations for challenging ring sizes, leading to higher yields and fewer side products. rsc.orgresearchgate.net

The incorporation of an oxetane ring into a peptide backbone has a profound impact on its secondary structure. nih.gov Studies using circular dichroism and NMR spectroscopy have demonstrated that the modification often acts as a turn-inducing element. rsc.orgresearchgate.net This is evidenced by the observation of specific nuclear Overhauser effects (NOEs) that indicate the peptide backbone is pre-organized into a turn conformation in proximity to the oxetane. rsc.orgresearchgate.net

However, when introduced into well-defined secondary structures like α-helices, the oxetane modification acts as a helix-breaker. nih.gov Molecular dynamics simulations have revealed that the oxetane introduces a kink in the helical axis, disrupts the characteristic (i, i+4) hydrogen bonding pattern, and alters the dihedral angles of nearby amino acid residues. nih.govresearchgate.net This conformational disruption can be harnessed to control peptide shape and function. In cyclic peptides, the oxetane modification can alter the backbone conformation, reduce the flexibility of the ring, and establish new intramolecular hydrogen bonds, all while retaining biological activity. rsc.org

Table 2: Conformational Effects of Oxetane Incorporation in Peptides

| Peptide Structure | Observed Effect of Oxetane Incorporation | Method of Analysis | Reference |

| Linear Peptides | Induces β-turn formation | NMR Spectroscopy (NOEs) | rsc.orgresearchgate.net |

| α-Helical Peptides | Significant loss of helicity, introduction of a kink | Circular Dichroism, NMR, Molecular Dynamics Simulations | nih.govresearchgate.net |

| Cyclic Pentapeptides | Altered backbone conformation, reduced ring flexibility, new H-bonds | NMR, Molecular Dynamics Simulations | rsc.org |

Applications in Scaffold-Based Molecular Design

Scaffold-based molecular design is a strategy in drug discovery that involves using a core molecular structure (a scaffold) as a starting point for generating a library of related compounds. rsc.org The oxetane unit, provided by building blocks like this compound, is an attractive scaffold due to its unique combination of physicochemical properties. acs.orgnih.gov

The oxetane ring imparts structural rigidity and a three-dimensional character to molecules, which is often desirable for effective binding to biological targets. nih.gov Compared to more common carbocyclic or heterocyclic rings, oxetanes can improve properties such as aqueous solubility and metabolic stability while reducing lipophilicity. acs.orgnih.gov These characteristics make the oxetane motif a valuable "bioisostere" for other functional groups, such as gem-dimethyl or carbonyl groups, in drug design. The bifunctionality of this compound allows for the facile attachment of various substituents, enabling the exploration of chemical space around the rigid oxetane core. This approach allows chemists to systematically modify a lead compound to optimize its pharmacological profile. rsc.org

Oxetanes as Bioisosteric Replacements (e.g., for gem-dimethyl groups)

The concept of bioisosterism, where one functional group is replaced by another to retain or enhance desired biological activity while improving other properties, is a cornerstone of medicinal chemistry. The oxetane motif, particularly the 3,3-disubstituted pattern found in (3-Aminooxetan-3-yl)methanol, has emerged as a highly effective bioisostere for the commonly used gem-dimethyl group. acs.org

Pioneering studies demonstrated that while the oxetane ring has a similar molecular volume and spatial arrangement to a gem-dimethyl group, its electronic properties are vastly different. acs.org The inclusion of an oxygen atom within the four-membered ring introduces a polar ether linkage, significantly altering the local polarity and hydrogen bond accepting capability of the molecular fragment. researchgate.net This replacement can lead to profound improvements in the physicochemical profile of a drug candidate. researchgate.net

The primary advantages of substituting a gem-dimethyl group with an oxetane include:

Reduced Lipophilicity: The introduction of the polar oxetane ring typically leads to a significant decrease in the logarithm of the partition coefficient (LogP), a key measure of a compound's lipophilicity. acs.org This can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.

Improved Metabolic Stability: The gem-dimethyl group is often incorporated into drug candidates to block sites of metabolic oxidation. However, the C-H bonds can still be susceptible to metabolism. The oxetane ring can serve the same blocking function, often with enhanced stability against metabolic degradation. acs.orgacs.org

Table 1: Comparative Properties of gem-Dimethyl and Oxetane Bioisosteres

| Feature | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Impact of Replacement |

|---|---|---|---|

| Polarity | Non-polar | Polar | Increases polarity and H-bond accepting capacity acs.org |

| Lipophilicity (cLogP) | Increases cLogP | Decreases cLogP | Reduces lipophilicity acs.org |

| Aqueous Solubility | Low | High | Significantly improves solubility researchgate.net |

| Metabolic Stability | Good (used as a metabolic shield) | Often improved | Can enhance metabolic stability acs.org |

| Spatial Arrangement | Tetrahedral | Constrained, three-dimensional | Maintains similar steric footprint acs.org |

Modulating Polarity and Steric Bulk in Molecular Scaffolds

The incorporation of this compound into a larger molecule allows for precise modulation of its physical and chemical properties. The oxetane ring itself is a unique combination of a small, polar core that can increase steric bulk without a corresponding large increase in lipophilicity. acs.org

The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can improve a compound's solubility and influence its binding interactions with biological targets. nih.gov This inherent polarity is a key feature that chemists exploit to fine-tune the drug-like properties of a molecule. acs.org Studies have shown that replacing aliphatic chains or other cyclic systems with an oxetane can lead to a more favorable balance of solubility and permeability. acs.org

Furthermore, the rigid, non-planar structure of the oxetane ring imparts a defined three-dimensional character to the molecule. This contrasts with more flexible linkers like alkyl chains. By introducing this rigid scaffold, chemists can control the conformational preferences of a molecule, potentially locking it into a bioactive conformation and improving its potency and selectivity. researchgate.net The defined exit vectors of the substituents on the 3-position of the oxetane ring provide a predictable way to orient functional groups in three-dimensional space.

Table 2: Influence of Oxetane Incorporation on Molecular Properties

| Molecular Property | Effect of Oxetane Introduction | Rationale |

|---|---|---|

| Aqueous Solubility | Increased | Introduction of a polar ether and hydrogen bond acceptor. acs.orgresearchgate.net |

| Lipophilicity (LogD) | Decreased | The polar nature of the oxetane ring outweighs its carbon content. acs.org |

| Metabolic Clearance | Often Decreased | Can block metabolically labile positions and the polar nature may reduce susceptibility to certain CYP enzymes. acs.orgacs.org |

| Molecular Conformation | More Rigid / Defined | The strained, cyclic nature of the scaffold reduces conformational flexibility. researchgate.net |

| pKa of Proximal Amines | Can be influenced | The electron-withdrawing effect of the oxetane oxygen can lower the pKa of nearby basic groups. acs.org |

Scaffold Hopping Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular cores that maintain the key pharmacophoric features of a known active compound but possess a different underlying chemical structure. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming liabilities associated with an existing chemical series. dundee.ac.uk

This compound is an ideal starting point for scaffold hopping exercises. Its compact and rigid nature allows it to replace larger, more complex, or less synthetically tractable cores while maintaining the precise spatial orientation of key functional groups (in this case, an amine and a hydroxymethyl group). dundee.ac.uk By using this building block, chemists can rapidly generate novel analogs where the oxetane serves as the central scaffold, projecting substituents in well-defined vectors. This can lead to the discovery of compounds with improved properties such as enhanced solubility or metabolic stability. dundee.ac.uk

For example, a flexible or planar scaffold in a known inhibitor could be replaced with the 3-amino-3-(hydroxymethyl)oxetane core to introduce three-dimensionality and novelty, potentially leading to improved binding affinity or a different selectivity profile against biological targets.

Precursor for Advanced Synthetic Intermediates

Beyond its direct use as a scaffold, this compound is a valuable precursor for the synthesis of more complex and advanced intermediates. researchgate.net The two functional groups—a primary amine and a primary alcohol—attached to the same quaternary carbon on the oxetane ring offer orthogonal chemical handles for a wide range of synthetic transformations.

The primary amine can readily undergo reactions such as:

Amide bond formation (acylation)

Reductive amination

Sulfonylation

Alkylation

Urea and thiourea (B124793) formation

The primary alcohol can be transformed via:

Oxidation to an aldehyde or carboxylic acid

Etherification (e.g., Williamson ether synthesis)

Esterification

Conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution

The ability to selectively protect one group while reacting the other allows for the stepwise and controlled elaboration of the scaffold into a diverse array of derivatives. google.com This versatility makes the compound a powerful starting material for building combinatorial libraries and for the synthesis of highly functionalized target molecules in multi-step synthetic campaigns. researchgate.net

Computational and Theoretical Studies on 3 Aminooxetan 3 Yl Methanol Hydrochloride

Conformational Analysis of the Oxetane (B1205548) Ring and Substituents

A complete conformational analysis of (3-Aminooxetan-3-yl)methanol (B577396) hydrochloride would provide critical insights into its three-dimensional structure and potential biological activity. Such studies are foundational for understanding its interactions with biological targets.

Ring Puckering and Strain Energy Calculations

The oxetane ring is characterized by significant ring strain, which influences its geometry and reactivity. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are typically employed to determine the most stable conformation of the oxetane ring. researchgate.net For substituted oxetanes, the introduction of functional groups can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org

Table 1: Hypothetical Ring Puckering and Strain Energy Data

| Computational Method | Puckering Angle (°) | Strain Energy (kcal/mol) |

|---|---|---|

| DFT (B3LYP/6-31G*) | Data not available | Data not available |

| MP2/cc-pVTZ | Data not available | Data not available |

This table is for illustrative purposes only. No published data exists for (3-Aminooxetan-3-yl)methanol hydrochloride.

Hydrogen Bonding Networks within the Molecule

The presence of both a hydroxyl (-OH) and an amino (-NH2) group, which in the hydrochloride salt form would be a protonated ammonium (B1175870) (-NH3+) group, suggests the potential for intramolecular hydrogen bonding. This type of bonding can significantly impact the molecule's conformation and physicochemical properties. researchgate.net Computational studies would identify the possible hydrogen bond donors and acceptors and calculate the strength and geometry of these interactions.

In this compound, a potential intramolecular hydrogen bond could exist between the protonated amino group (donor) and the oxygen of the hydroxyl group (acceptor), or the oxygen of the oxetane ring (acceptor). The analysis would involve examining the distances between the donor and acceptor atoms and the linearity of the hydrogen bond. The strength of these bonds is often evaluated through methods like Natural Bond Orbital (NBO) analysis. The presence and strength of such bonds would be crucial in determining the preferred conformation of the side chains relative to the oxetane ring.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. This involves optimizing the geometry of the transition state and performing a frequency calculation to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state is critical for determining the activation energy and, consequently, the reaction rate.

Energy Landscape Mapping

By mapping the potential energy surface, computational studies can provide a comprehensive picture of a reaction mechanism. This involves identifying all relevant intermediates and transition states connecting the reactants to the products. The resulting energy profile illustrates the thermodynamics and kinetics of each step of the reaction. For a molecule like this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the ring-opening reactions of oxetanes are a subject of interest, and computational studies could elucidate the mechanism under various conditions. researchgate.netrsc.org

Prediction of Reactivity and Selectivity

Theoretical calculations can predict how and where a molecule is likely to react. For this compound, this would involve analyzing its electronic structure to identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used for this purpose. The distribution and energies of these orbitals can indicate the most probable sites for reaction. Additionally, calculated electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, further guiding predictions of reactivity. For example, such an analysis could predict the regioselectivity of reactions involving the oxetane ring or the reactivity of the amino and hydroxyl functional groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a computational approach to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reactivity and synthetic accessibility. nih.govresearchgate.net While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to understand the factors influencing its non-physical properties. Such studies are crucial in medicinal chemistry and drug discovery for the efficient screening and design of novel compounds. nih.gov

The core of a QSPR model lies in the mathematical equation that links the property of interest to various molecular descriptors. These descriptors are numerical values that characterize the molecule's topology, geometry, and electronic features. For this compound, a QSPR study would involve the generation of a dataset of related oxetane derivatives and the subsequent calculation of relevant descriptors to build a predictive model.

The reactivity of this compound is largely dictated by the strained oxetane ring and the functional groups attached to it, namely the primary amine and the hydroxymethyl group. researchgate.netchemrxiv.org The oxetane ring is known to be susceptible to ring-opening reactions, a property that is both a challenge and an opportunity in synthetic chemistry. researchgate.netchemrxiv.org A QSPR model for reactivity could help in predicting the susceptibility of the oxetane ring to nucleophilic or electrophilic attack under various conditions.

Key molecular descriptors that would be relevant in a QSPR study of the reactivity of this compound and its analogs would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule and can include indices such as the Balaban J index and the Wiener index, which relate to the molecule's compactness and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting reactivity towards electrophiles and nucleophiles, respectively. baranlab.org

Mulliken charges: These describe the partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: These account for the three-dimensional arrangement of atoms and can influence the accessibility of reactive sites.

A hypothetical QSPR study could involve a series of 3-substituted oxetanes to develop a model that predicts their reaction rates with a common nucleophile. The resulting model could then be used to predict the reactivity of this compound.

| Oxetane Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity Score (Hypothetical) |

|---|---|---|---|---|

| This compound | -8.5 | 2.1 | 3.5 | 7.8 |

| 3-Methyloxetane | -9.2 | 2.8 | 1.9 | 4.5 |

| Oxetan-3-amine | -8.7 | 2.3 | 2.9 | 7.2 |

| Oxetan-3-ol | -9.0 | 2.5 | 2.4 | 6.1 |